[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

Catalog No.
S2712252
CAS No.
1909314-12-0
M.F
C6H12ClNO2
M. Wt
165.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochlor...

CAS Number

1909314-12-0

Product Name

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid;hydrochloride

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62

InChI

InChI=1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H

InChI Key

REAADBVGZORNFO-UHFFFAOYSA-N

SMILES

C1CC1(CC(=O)O)CN.Cl

solubility

not available

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride is a chemical compound characterized by its unique cyclopropyl structure and an aminomethyl functional group. This compound features a carboxylic acid group, which contributes to its acidic properties, and a hydrochloride salt form that enhances its solubility in water. The presence of the aminomethyl group suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride can be categorized into several types of reactions:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid.
  • Nucleophilic Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Decarboxylation: Under certain conditions, the carboxylic acid can undergo decarboxylation, leading to the formation of amines or other derivatives.

These reactions are facilitated by various enzymes and catalysts in biological systems, where they play crucial roles in metabolic pathways

Research indicates that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride exhibits significant biological activity. It has been studied for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. The compound may influence synaptic transmission and has been evaluated for its role as a modulator in various biological assays. Its structural features allow it to interact with specific receptors, potentially leading to therapeutic applications in treating conditions such as anxiety and depression .

The synthesis of [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride can be achieved through several methods:

  • Direct Amination: Cyclopropyl derivatives can be reacted with formaldehyde and ammonia to introduce the aminomethyl group.
  • Carboxylation: Cyclopropyl amines can undergo carboxylation using carbon dioxide under specific conditions to form the acetic acid moiety.
  • Hydrochloride Formation: The final step typically involves reacting the free base with hydrochloric acid to yield the hydrochloride salt, enhancing solubility.

Each method requires careful control of reaction conditions to ensure high yield and purity of the final product .

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride finds applications primarily in medicinal chemistry and pharmacology:

  • Drug Development: Its unique structure makes it a candidate for developing new pharmacological agents targeting neurological pathways.
  • Research Tool: Used in studies involving neurotransmitter modulation and receptor interactions.
  • Chemical Intermediates: Acts as an intermediate in synthesizing more complex organic compounds.

These applications highlight its versatility within both academic research and pharmaceutical industries .

Interaction studies have demonstrated that [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride interacts with various biological macromolecules, including proteins and nucleic acids. These interactions can influence enzyme activity and receptor binding, contributing to its biological effects. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to characterize these interactions quantitatively .

Several compounds share structural or functional similarities with [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
CyclopropylamineCyclopropane ring with amineNeurotransmitter modulation
2-Aminocyclopropanecarboxylic AcidCyclopropane ring with carboxylic acidPotential neurotransmitter effects
N-Methyl-1-(aminomethyl)cyclopropylMethylated aminomethyl groupEnhanced receptor affinity

Uniqueness of [1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride:

  • It combines both an aminomethyl group and a carboxylic acid functionality, which is less common among similar compounds.
  • Its hydrochloride form increases solubility compared to other cyclopropyl derivatives.

This distinct combination of features positions [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride as a promising candidate for further research in pharmacology and medicinal chemistry .

Molecular Formula and Structural Representation

The molecular formula of the free base form is C₆H₁₁NO₂, while the hydrochloride salt adopts C₆H₁₂ClNO₂ due to the addition of a hydrochloric acid molecule [1] [3]. The structural backbone consists of a cyclopropane ring substituted at one carbon with an aminomethyl group (-CH₂NH₂) and at the adjacent carbon with an acetic acid moiety (-CH₂COOH).

The SMILES notation for the base compound is C1CC1(CC(=O)O)CN, representing the cyclopropane ring (C1CC1) with attached acetic acid (CC(=O)O) and aminomethyl (CN) groups [1]. The InChIKey IDKBFOVECMUFKX-UHFFFAOYSA-N provides a unique identifier for the non-salt form, while the hydrochloride’s InChIKey is not explicitly listed but can be derived from its molecular formula [1] [3].

Table 1: Molecular Formula Comparison

FormMolecular FormulaMolecular Weight (g/mol)
Free baseC₆H₁₁NO₂129.16
Hydrochloride saltC₆H₁₂ClNO₂166.62

IUPAC Nomenclature and Alternative Naming Systems

The IUPAC name for the base compound is 2-[1-(aminomethyl)cyclopropyl]acetic acid, systematically describing the acetic acid substituent at position 2 of the cyclopropane ring, which itself bears an aminomethyl group at position 1 [1]. The hydrochloride salt is named 2-[1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, indicating the protonation of the amine group by hydrochloric acid [3].

Alternative names include 1520003-13-7 (CAS registry number for the free base) and 1909314-12-0 (CAS number for the hydrochloride) [1] [3]. Supplier-specific identifiers such as SCHEMBL12203096 and CS-0056041 are also used in chemical catalogs [1].

Stereochemical Considerations

The cyclopropane ring introduces geometric constraints, but available data do not explicitly describe stereoisomerism for this compound. The aminomethyl and acetic acid groups are attached to adjacent carbons of the cyclopropane, creating a 1,2-disubstituted cyclopropane structure. If the substituents occupy non-equivalent positions relative to the ring’s plane, cis-trans isomerism could theoretically arise. However, no experimental evidence of such isomerism is reported in the literature [1] [4].

The absence of chiral centers in the base structure suggests that enantiomerism is unlikely. However, protonation of the amine group in the hydrochloride salt could introduce ionic stereochemical effects, though these remain uncharacterized in the provided sources [3].

Structural Comparison with Analogous Compounds

Structurally, this compound belongs to the cyclopropyl amino acid family, which includes derivatives like 2-[(cyclopropylmethyl)amino]acetic acid hydrochloride (CID 3250245), where the amine is part of a cyclopropylmethyl side chain rather than directly bonded to the cyclopropane [2]. Another analogue, fluorinated cyclopropane amino acids (FCAAs), incorporates fluorine atoms into the cyclopropane ring to enhance metabolic stability, as demonstrated in peptidomimetic studies [4].

Table 2: Structural Analogues and Key Differences

CompoundKey FeaturesReference
2-[(cyclopropylmethyl)amino]acetic acidCyclopropylmethyl-amine side chain [2]
Fluorinated cyclopropane amino acidsFluorine substituents on cyclopropane ring [4]
[1-(Aminomethyl)cyclopropyl]acetic acidDirect aminomethyl and acetic acid substituents [1] [3]

The direct attachment of functional groups to the cyclopropane in [1-(aminomethyl)cyclopropyl]acetic acid distinguishes it from analogues with extended side chains or halogen modifications. This configuration may influence its conformational rigidity and intermolecular interactions, particularly in peptide synthesis applications [4].

Crystallographic Data Analysis

No crystallographic data for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride are available in the provided sources. However, related cyclopropane-containing compounds, such as fluorinated cyclopropyl amino acids, have been characterized using X-ray diffraction, revealing planar cyclopropane rings with substituents adopting specific dihedral angles [4]. For example, fluorinated analogues in peptidomimetics exhibit cyclopropane ring angles of approximately 60°, consistent with the inherent strain of three-membered rings [4].

The hydrochloride salt’s ionic nature suggests potential for crystalline lattice formation dominated by hydrogen bonding between the protonated amine and chloride ions, as seen in similar amino acid hydrochlorides [3]. Future crystallographic studies could elucidate packing arrangements and confirm the absence of stereochemical complexity.

[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride exists as a crystalline powder or solid at room temperature [1] [2]. The compound displays characteristics typical of amino acid hydrochloride salts, presenting as a white to off-white crystalline material [1]. This physical form results from the ionic nature of the hydrochloride salt, which promotes regular crystal lattice formation through ionic interactions between the protonated amino groups and chloride anions .

The solid-state structure is stabilized by intermolecular hydrogen bonding networks involving the carboxylic acid group, protonated amino functionality, and chloride ions. X-ray crystallographic analysis of similar cyclopropyl-containing amino acid derivatives reveals that the cyclopropyl ring adopts specific conformational orientations to minimize steric hindrance within the crystal lattice [4].

Solubility Profiles in Various Solvents

The hydrochloride salt formation significantly enhances the aqueous solubility of [1-(aminomethyl)cyclopropyl]acetic acid compared to its free base form [4] . This improvement results from ionic dissociation in polar protic solvents, particularly water, where the ionic character facilitates favorable ion-dipole interactions with water molecules .

Water Solubility: The compound demonstrates high solubility in water due to the presence of multiple ionizable groups. The hydrochloride salt dissociates readily in aqueous media, with the protonated amino group (NH₃⁺) and carboxylate group (COO⁻) at physiological pH contributing to zwitterionic behavior [5] [6]. This zwitterionic character is characteristic of amino acid derivatives and promotes extensive hydrogen bonding with water molecules [7].

Organic Solvent Solubility: The compound shows limited solubility in non-polar organic solvents such as hydrocarbons, consistent with the behavior of other amino acid hydrochloride salts [5] [8]. However, it demonstrates moderate solubility in polar organic solvents including methanol and ethanol, where hydrogen bonding interactions can occur between the solvent and the ionic functional groups [9].

Solvent TypeSolubilityMechanism
WaterHighIonic dissociation, zwitterion formation
MethanolModerateHydrogen bonding with polar groups
EthanolLimitedPartial hydrogen bonding
ChloroformVery limitedInsufficient polar interactions
HexaneInsolubleNo favorable intermolecular forces

Partition Coefficients and Lipophilicity

The calculated logarithmic partition coefficient (LogP) for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride is -2.61 [10], indicating highly hydrophilic character. This negative LogP value reflects the compound's strong preference for the aqueous phase over organic phases in octanol-water partition studies [10].

The extremely low lipophilicity results from several structural factors:

  • Ionic character: The hydrochloride salt contains permanently charged species that are energetically unfavorable in lipophilic environments [11] [12]
  • Multiple hydrogen bonding sites: Both the carboxylic acid and protonated amino groups can participate in extensive hydrogen bonding with water [11]
  • High polar surface area: With a calculated polar surface area of 63 Ų [10], the compound exceeds typical values for membrane-permeable molecules

The distribution coefficient (LogD) at physiological pH would be even more negative due to the predominance of zwitterionic species. This extreme hydrophilicity suggests poor membrane permeability and limited bioavailability following oral administration, characteristics typical of amino acid derivatives intended for specialized pharmaceutical applications [13] [12].

pKa Values and Ionization Behavior

Amino acid derivatives typically exhibit two primary ionization centers: the carboxylic acid group and the amino group [14] [11] [15]. For [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride, the ionization behavior follows patterns established for similar amino acid systems.

Carboxylic Acid pKa: The carboxylic acid group typically exhibits a pKa value between 2.0-2.5 [5] [6], consistent with other amino acid carboxyl groups. At physiological pH (7.4), this group exists predominantly in its deprotonated carboxylate form (COO⁻) [14].

Amino Group pKa: The primary amino group attached to the cyclopropyl ring is expected to have a pKa value between 8.5-9.5 [5] [6], similar to other primary amino acids. At physiological pH, this group remains largely protonated (NH₃⁺) [11].

The isoelectric point (pI) represents the pH at which the molecule carries no net charge, typically calculated as the average of the two pKa values. For this compound, the estimated pI would be approximately 5.5-6.0, indicating that the molecule exists as a zwitterion under physiological conditions [15] [5].

Henderson-Hasselbalch Analysis: Using the Henderson-Hasselbalch equation, at pH 7.4:

  • Carboxyl group: >99% deprotonated (COO⁻)
  • Amino group: >95% protonated (NH₃⁺)
  • Net charge: Neutral (zwitterion)

This ionization behavior significantly influences the compound's solubility, membrane permeability, and biological interactions [14] [11].

Melting Point, Boiling Point, and Thermal Stability

Melting Point: Amino acid hydrochloride salts typically exhibit high melting points due to strong ionic interactions within the crystal lattice [8] [7]. While specific melting point data for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride was not directly available in the literature, related amino acid hydrochlorides generally decompose before melting in the 200-300°C range [8].

Thermal Decomposition: Like other amino acid derivatives, this compound likely undergoes thermal decomposition rather than clean melting. The decomposition process typically involves:

  • Dehydration reactions
  • Decarboxylation of the carboxylic acid group
  • Amine degradation
  • Cyclopropyl ring opening under extreme conditions

Boiling Point: Given the ionic nature and high molecular weight (165.62 g/mol), the compound would not exhibit a true boiling point under normal conditions. Instead, thermal decomposition would occur at elevated temperatures before vaporization [16].

Thermal Stability: The compound demonstrates good thermal stability under normal storage conditions (room temperature). The presence of the strained cyclopropyl ring might introduce some thermal sensitivity compared to acyclic analogs, but the hydrochloride salt form provides additional stabilization through crystal lattice forces [1] [2].

Ultraviolet-Visible Absorption Characteristics

Chromophore Analysis: [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride contains limited chromophoric systems that absorb in the ultraviolet-visible region [17] [18]. The primary absorption features arise from:

  • Carboxylic acid carbonyl group: Exhibits a weak n→π* transition around 280-290 nm, characteristic of isolated carbonyl chromophores [17]
  • Amino group: Shows end absorption in the far-UV region below 210 nm [18]
  • Cyclopropyl ring: Contributes minimal absorption due to the absence of extended conjugation

UV Absorption Spectrum Characteristics:

  • λmax: Approximately 280 nm (weak, n→π* transition of C=O)
  • Extinction coefficient: Low (ε < 100 M⁻¹cm⁻¹) due to forbidden nature of n→π* transition
  • Absorption cutoff: Around 320 nm in the near-UV region

Practical Implications: The weak UV absorption characteristics make this compound suitable for:

  • UV-transparent applications in pharmaceutical formulations
  • Spectrophotometric analysis without significant interference
  • Compatibility with UV-sterilization processes

The absence of extended conjugation or aromatic systems results in minimal visible light absorption, consistent with the reported colorless to white appearance of the solid material [1] [18].

Refractive Index and Optical Rotation

Refractive Index: While specific refractive index measurements for [1-(aminomethyl)cyclopropyl]acetic acid hydrochloride are not available in the current literature, related cyclopropyl amino acid derivatives typically exhibit refractive indices in the range of 1.45-1.56 [9]. The refractive index reflects the compound's electron density and polarizability, which are influenced by:

  • Molecular density: Higher density correlates with increased refractive index
  • Polarizable groups: The cyclopropyl ring and heteroatoms contribute to polarizability
  • Crystal structure: Solid-state packing affects bulk optical properties

Stereochemical Considerations:

  • Specific rotation [α]D²⁵: 0° (racemic mixture)
  • Enantiomeric excess: 0% for racemic samples
  • Chirality: Single chiral center at the cyclopropyl-bearing carbon

For enantiomerically pure samples, the specific rotation would be characteristic of the absolute configuration, but such data requires separation of individual enantiomers and dedicated polarimetric analysis [19] [21]. The magnitude of rotation would depend on:

  • Solvent choice (typically water or methanol for amino acids)
  • Concentration (standard: 1 g/100 mL)
  • Temperature (typically 25°C)
  • Wavelength (sodium D-line at 589 nm)

Dates

Last modified: 08-16-2023

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